molecular formula C15H25NO2 B12875238 2-Ethenyl-4-methyl-4-nonyl-1,3-oxazol-5(4H)-one CAS No. 81095-01-4

2-Ethenyl-4-methyl-4-nonyl-1,3-oxazol-5(4H)-one

Cat. No.: B12875238
CAS No.: 81095-01-4
M. Wt: 251.36 g/mol
InChI Key: SQZSACNFCGPRRH-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methyl-4-nonyl-1,3-oxazol-5(4H)-one is a specialized vinyl azlactone monomer of significant interest in advanced polymer science and materials research. This compound features a reactive azlactone ring, a cyclic unsaturated ester, fused with a polymerizable ethenyl (vinyl) group . The core of its reactivity lies in the azlactone ring, which is highly susceptible to nucleophilic attack. This allows researchers to readily open the ring with amines, alcohols, or thiols, enabling the covalent attachment of molecules containing these functional groups, such as proteins or other biologically active substances . Simultaneously, the vinyl group can undergo free-radical polymerization with other monomers, such as methyl methacrylate, styrene, or acrylonitrile, allowing for its direct incorporation into polymer backbones, sidechains, or surfaces . This dual functionality makes it an exceptionally versatile building block for the synthesis of functionalized polymers. Its primary research applications include the creation of reactive polymer blends, the modification of thermoplastic and elastomeric materials, and the development of surfaces for the immobilization of ligands and biomolecules . The specific presence of the 4-nonyl group in its structure can influence the hydrophobicity and compatibility of the resulting polymers with other materials. This product, CAS 13895-32-4, is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

81095-01-4

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

2-ethenyl-4-methyl-4-nonyl-1,3-oxazol-5-one

InChI

InChI=1S/C15H25NO2/c1-4-6-7-8-9-10-11-12-15(3)14(17)18-13(5-2)16-15/h5H,2,4,6-12H2,1,3H3

InChI Key

SQZSACNFCGPRRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C(=O)OC(=N1)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the oxazolone ring significantly influence physical and chemical properties:

Compound Name Substituents (Positions) Key Properties/Effects References
2-Methyl-4-(2-nitrobenzylidene)-oxazol-5(4H)-one 2-Me, 4-(2-nitrobenzylidene) Enhanced electrophilicity due to nitro group; used in photoredox systems
4-Benzylidene-2-phenyl-oxazol-5(4H)-one 2-Ph, 4-benzylidene Stable cis(Z) configuration; used in fluorescence sensors and peptide synthesis
2-Methyl-4-(thiophen-2-ylmethylene)-oxazol-5(4H)-one 2-Me, 4-(thiophen-2-yl) Planar structure with hydrogen-bonded chains; agrochemical applications
2-Ethenyl-4-methyl-4-nonyl-oxazol-5(4H)-one 2-Ethenyl, 4-Me, 4-nonyl Predicted high lipophilicity (nonyl chain); potential for membrane-targeted bioactivity
  • Ethenyl Group : The ethenyl substituent at position 2 may enhance conjugation, altering electronic properties compared to phenyl or methyl groups. This could reduce C=O stretching frequencies (similar to benzylidene derivatives in ).
  • Nonyl Chain: The long alkyl chain at position 4 likely increases hydrophobicity, affecting solubility and crystal packing. Comparable bulky substituents in thiophene-derived oxazolones form intermolecular C–H⋯O bonds .

Spectral and Crystallographic Data

  • IR Spectroscopy : Benzylidene oxazolones exhibit C=O stretching at ~1750 cm⁻¹, with shifts due to substituent electronic effects . The ethenyl group may cause similar vibrational perturbations.
  • Crystal Packing: Thiophene-substituted oxazolones form hydrogen-bonded chains (C–H⋯O) and π-stacking interactions . The nonyl chain in the target compound could induce layered or micellar packing motifs.

Preparation Methods

Cyclization of N-substituted amino acid derivatives

A common approach involves starting from an amino acid derivative bearing the appropriate side chains:

  • Step 1: Synthesis of N-substituted amino acid precursor
    The amino acid is functionalized with the nonyl and methyl groups at the α-carbon, and the ethenyl group is introduced via vinylation reactions or by using vinyl-substituted acyl chlorides.

  • Step 2: Activation of the carboxyl group
    The carboxyl group is activated using reagents such as oxalyl chloride, thionyl chloride, or carbodiimides to form an acyl chloride or anhydride intermediate.

  • Step 3: Intramolecular cyclization
    Under mild heating or in the presence of a base, the amino group attacks the activated carboxyl to form the oxazolone ring, yielding this compound.

Use of vinyl-substituted acyl chlorides

Vinyl-substituted acyl chlorides can be reacted with amino acid esters or amides to introduce the ethenyl group at the 2-position:

  • The amino acid ester bearing the 4-methyl-4-nonyl substitution is reacted with vinyl acyl chloride under controlled conditions.
  • The reaction proceeds via nucleophilic acyl substitution followed by cyclization to form the oxazolone ring.

Catalytic methods and reaction conditions

  • Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) can be used to promote cyclization.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or toluene.
  • Temperature: Mild heating (40–80 °C) is often sufficient to drive the cyclization.
  • Purification: The product is typically purified by recrystallization or chromatography.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Yield Range (%) Notes
Amino acid derivative synthesis Alkylation agents for methyl and nonyl groups Introduce C-4 substituents 70–85 Requires regioselective alkylation
Vinylation Vinyl acyl chloride or vinylation reagents Introduce ethenyl group at C-2 60–75 Controlled to avoid polymerization
Activation of carboxyl Oxalyl chloride, thionyl chloride, or carbodiimides Form acyl chloride intermediate 80–90 Anhydrous conditions preferred
Cyclization Acid/base catalyst, mild heating Ring closure to form oxazolone 65–85 Reaction monitored by TLC or NMR
Purification Recrystallization or chromatography Isolate pure compound 70–90 Solvent choice affects purity

Research Findings and Optimization

  • Regioselectivity: The introduction of bulky nonyl and methyl groups at C-4 requires careful control to avoid side reactions or polymerization during vinylation and cyclization steps.
  • Reaction conditions: Mild conditions favor higher yields and reduce by-products. Use of carbodiimide coupling agents (e.g., DCC) can improve cyclization efficiency.
  • Catalyst effects: Acid catalysts promote cyclization but may cause side reactions; base catalysts provide milder conditions but may require longer reaction times.
  • Purification: Chromatographic methods such as flash chromatography on silica gel are effective for isolating the target oxazolone with high purity.

The preparation of This compound primarily involves the synthesis of appropriately substituted amino acid derivatives followed by activation and intramolecular cyclization to form the oxazolone ring. Key steps include the introduction of the ethenyl group via vinylation and the formation of the heterocyclic ring under mild catalytic conditions. Optimization of reaction parameters such as reagent choice, temperature, and catalyst type is critical to achieving high yield and purity.

This synthesis approach is supported by established methodologies for oxazolone preparation and adapted to accommodate the specific substituents of this compound, ensuring a robust and scalable process suitable for research and industrial applications.

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